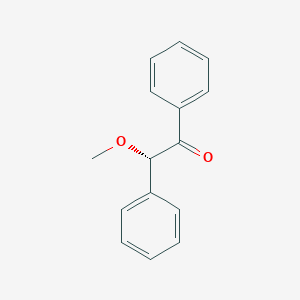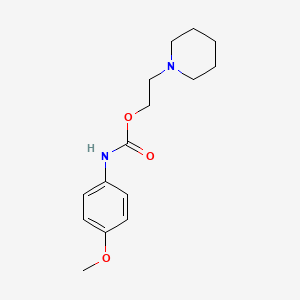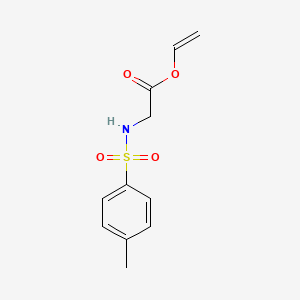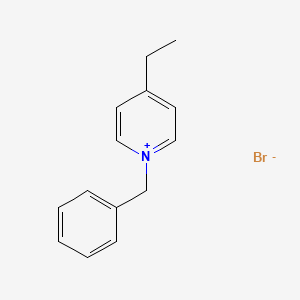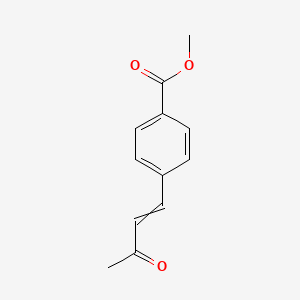![molecular formula C10H10INO B14431241 1-[4-(Iodomethyl)phenyl]azetidin-2-one CAS No. 81461-92-9](/img/structure/B14431241.png)
1-[4-(Iodomethyl)phenyl]azetidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Iodomethyl)phenyl]azetidin-2-one is a compound that belongs to the class of azetidinones, which are four-membered lactams. Azetidinones are known for their significant biological activities and are often used as intermediates in the synthesis of various pharmaceuticals. The presence of the iodomethyl group in this compound enhances its reactivity, making it a valuable building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-(Iodomethyl)phenyl]azetidin-2-one can be synthesized through several methods. One common approach involves the reaction of 4-(iodomethyl)benzaldehyde with an appropriate azetidinone precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-[4-(Iodomethyl)phenyl]azetidin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Ring-Opening Reactions: Due to the strained nature of the azetidinone ring, it can undergo ring-opening reactions, especially in the presence of strong nucleophiles or under acidic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydride) and a solvent (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted azetidinones with various functional groups.
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of deiodinated azetidinones or other reduced products.
Scientific Research Applications
1-[4-(Iodomethyl)phenyl]azetidin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-[4-(Iodomethyl)phenyl]azetidin-2-one involves its interaction with specific molecular targets. The iodomethyl group can participate in covalent bonding with nucleophilic sites on target molecules, leading to the formation of stable adducts. This interaction can disrupt the normal function of the target molecules, resulting in biological effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
1-(3,4,5-Trimethoxyphenyl)azetidin-2-one: Known for its anti-mitotic properties.
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1-(3,4,5-trimethoxyphenyl)azetidin-2-one: Exhibits significant biological activity.
Uniqueness
1-[4-(Iodomethyl)phenyl]azetidin-2-one is unique due to the presence of the iodomethyl group, which enhances its reactivity and allows for diverse chemical modifications. This makes it a versatile intermediate in organic synthesis and a valuable compound in pharmaceutical research .
Properties
| 81461-92-9 | |
Molecular Formula |
C10H10INO |
Molecular Weight |
287.10 g/mol |
IUPAC Name |
1-[4-(iodomethyl)phenyl]azetidin-2-one |
InChI |
InChI=1S/C10H10INO/c11-7-8-1-3-9(4-2-8)12-6-5-10(12)13/h1-4H,5-7H2 |
InChI Key |
ZOWVRXPJAPCONT-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C1=O)C2=CC=C(C=C2)CI |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

